
DS18561882
Übersicht
Beschreibung
DS18561882 is a highly potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). This enzyme plays a crucial role in mitochondrial one-carbon metabolism, which is essential for purine and thymidine biosynthesis. This compound has shown significant potential in cancer research due to its ability to inhibit MTHFD2 with high specificity and potency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DS18561882 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: DS18561882 primarily undergoes substitution reactions during its synthesisAdditionally, the compound may undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and bases like potassium carbonate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major product formed from the synthesis of this compound is the final compound itself, with high purity and specific inhibitory activity against MTHFD2. By-products may include unreacted starting materials and side products from incomplete reactions, which are usually removed through purification techniques such as chromatography .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of DS18561882 has been characterized as favorable for oral administration. It has shown good cell permeability and an effective GI50 against the MDA-MB-231 breast cancer cell line at 0.14 µM . The compound's design incorporates structural modifications that enhance its bioavailability and therapeutic efficacy.
Case Studies and Experimental Findings
-
In Vitro Studies :
- In a study examining the effects of this compound on cancer cell lines, it was found to inhibit cell proliferation effectively. The compound demonstrated a GI50 value of 140 nM against various cancer cell lines .
- The compound was also tested in combination with enzalutamide, showing a synergistic effect in inhibiting cell proliferation in castration-resistant prostate cancer (CRPC) models .
- In Vivo Efficacy :
-
Mechanistic Insights :
- Research indicates that treatment with this compound leads to DNA damage accumulation and apoptosis in cancer cells. Specifically, the compound triggered cell cycle arrest and activated DNA damage response pathways .
- The compound's ability to induce single-stranded DNA regions suggests that it may compromise genomic stability, further supporting its role as an anticancer agent .
Comparative Data Table
The following table summarizes key findings related to this compound compared to other MTHFD2 inhibitors:
Compound | IC50 (MTHFD2) | IC50 (MTHFD1) | Selectivity Ratio | Cell Line Tested | GI50 Value |
---|---|---|---|---|---|
This compound | 0.0063 µM | 0.57 µM | >250-fold | MDA-MB-231 | 0.14 µM |
TH9028 | 0.011 µM | Not specified | Not reported | Various cancer lines | Not reported |
TH9619 | Not specified | Not specified | Not reported | Various cancer lines | Not reported |
Wirkmechanismus
DS18561882 exerts its effects by selectively inhibiting MTHFD2, a key enzyme in mitochondrial one-carbon metabolism. MTHFD2 is involved in the conversion of methylenetetrahydrofolate to methenyltetrahydrofolate, a crucial step in purine and thymidine biosynthesis. By inhibiting MTHFD2, this compound disrupts these biosynthetic pathways, leading to reduced proliferation and increased apoptosis of cancer cells. The compound’s high selectivity for MTHFD2 over other isoforms ensures minimal off-target effects .
Vergleich Mit ähnlichen Verbindungen
DS18561882 is unique among MTHFD2 inhibitors due to its high potency and selectivity. Similar compounds include other MTHFD2 inhibitors such as DS18561881 and DS18561883, which share structural similarities but differ in their inhibitory profiles and pharmacokinetic properties. This compound stands out for its excellent oral pharmacokinetic profile and strong cell-based activity, making it a preferred choice for in vivo studies and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
2227149-22-4 |
---|---|
Molekularformel |
C28H31F3N4O6S |
Molekulargewicht |
608.63 |
IUPAC-Name |
(S)-N-(4-(8-(3,4-Dimethylpiperazin-1-yl)-7-methyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-c]pyridine-3-carbonyl)-2-(trifluoromethoxy)phenyl)methanesulfonamide |
InChI |
InChI=1S/C28H31F3N4O6S/c1-16-14-34(12-11-33(16)3)23-8-6-20-19-9-10-35(15-21(19)27(37)40-25(20)17(23)2)26(36)18-5-7-22(32-42(4,38)39)24(13-18)41-28(29,30)31/h5-8,13,16,32H,9-12,14-15H2,1-4H3/t16-/m0/s1 |
InChI-Schlüssel |
OQKAKSSZSQPTDZ-INIZCTEOSA-N |
SMILES |
CS(=O)(NC1=CC=C(C(N2CCC(C3=C(O4)C(C)=C(N5C[C@H](C)N(C)CC5)C=C3)=C(C4=O)C2)=O)C=C1OC(F)(F)F)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DS18561882; DS 18561882; DS-18561882 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.